molecular formula C26H16BeN2O2 B118702 Bis(10-hydroxybenzo[H]quinolinato)beryllium CAS No. 148896-39-3

Bis(10-hydroxybenzo[H]quinolinato)beryllium

Cat. No. B118702
M. Wt: 397.4 g/mol
InChI Key: GQVWHWAWLPCBHB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bebq2 is a planar molecule . It is a yellow powder that is often used as an organic light-emitting diode (OLED) material . It is used as an emitting and electron transport material in OLEDs . Its electroluminescence (EL) and electron-transport (ET) properties were found to be superior to those of tris(8-hydroxyquinolinato)aluminum (Alq3), a popular material .


Molecular Structure Analysis

The geometrical structure and electronic properties of Bebq2 molecule and its dimer both in the neutral and in the positively and negatively charged states were studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .


Physical And Chemical Properties Analysis

Bebq2 is a yellow powder . It is used as an OLED material due to its excellent charge transport ability .

Scientific Research Applications

Photophysical Properties

Bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2) is studied for its photophysical properties. It's known to emit yellow-green and yellow light with emission peaks at 492 and 512 nm, respectively. The light emission can be quenched by electron donors, following the Stern-Volmer equation. The interactions of Bebq2 with electron acceptors were also investigated, highlighting its potential as an emitting material (Guo et al., 2007).

Charge Localization and Transfer

Research has been conducted on the geometrical structure and electronic properties of Bebq2. The study focuses on its behavior in both neutral and charged states, revealing that the excess charge in charged systems is localized on one of its ligands. This suggests potential applications in areas where controlled charge transfer and localization are crucial (Safonov & Bagaturyants, 2014).

Phosphorescence Studies

Bebq2 has been used in studies observing phosphorescence from fluorescent organic material. It displayed strong T1 emission with a vibronic structure when doped with phosphorescent tris(2-phenylpyridine) iridium, suggesting its utility in phosphorescence-based applications (Tsuboi et al., 2009).

Spectral and Charge-Transport Parameters

Bebq2's charge transport mechanism and light absorption and emission features have been explored using quantum-chemical calculations. These findings are significant for applications in electronics where charge transport is a key factor, such as in OLEDs (Freidzon et al., 2015).

Application in OLEDs

Bebq2 is extensively researched for its application in Organic Light Emitting Diodes (OLEDs). Its ability to function as an effective electron transporter and block holes makes it valuable in developing efficient OLEDs with simple device structures. Its properties contribute to achieving high efficiency and low driving voltage in OLEDs (Jeon et al., 2009).

Safety And Hazards

Although specific research on the safety and toxicity of Bebq2 is relatively limited, due to its beryllium element, it generally needs to be used carefully . Beryllium is a toxic substance that can be harmful to humans when inhaled and swallowed .

properties

IUPAC Name

beryllium;benzo[h]quinolin-10-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVWHWAWLPCBHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16BeN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beryllium;benzo[h]quinolin-10-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(10-hydroxybenzo[H]quinolinato)beryllium
Reactant of Route 2
Reactant of Route 2
Bis(10-hydroxybenzo[H]quinolinato)beryllium
Reactant of Route 3
Reactant of Route 3
Bis(10-hydroxybenzo[H]quinolinato)beryllium
Reactant of Route 4
Reactant of Route 4
Bis(10-hydroxybenzo[H]quinolinato)beryllium
Reactant of Route 5
Bis(10-hydroxybenzo[H]quinolinato)beryllium
Reactant of Route 6
Bis(10-hydroxybenzo[H]quinolinato)beryllium

Citations

For This Compound
221
Citations
Y Hamada, T Sano, M Fujita, T Fujii, Y Nishio… - Chemistry …, 1993 - journal.csj.jp
An organic electroluminescent (EL) devices with bis(10-hydroxybenzo[h]quinolinate) beryllium (Bebq 2 ) as an emitter was fabricated. A device structure of [ITO/hole transport layer/…
Number of citations: 671 www.journal.csj.jp
AY Freidzon, AA Safonov… - The Journal of Physical …, 2015 - ACS Publications
The multireference XMCQDPT2/CASSCF method is used to get insight into the charge transport mechanism of bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2) and to explain …
Number of citations: 10 pubs.acs.org
Z Guo, Z Dong, R Zhu, S Jin, B Liu - Spectrochimica Acta Part A: Molecular …, 2007 - Elsevier
Two 10-hydroxybenzo[h]quinoline metal complexes, bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq 2 ) and bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq 2 ), have been …
Number of citations: 12 www.sciencedirect.com
WS Jeon, TJ Park, SY Kim, R Pode, J Jang, JH Kwon - Organic Electronics, 2009 - Elsevier
Ideal host-guest system for emission in phosphorescent OLEDs with only 1% guest doping condition for efficient energy transfer have been demonstrated in the present investigation. …
Number of citations: 268 www.sciencedirect.com
Y Hamada, T Sano, K Shibata… - Japanese journal of …, 1995 - iopscience.iop.org
The influence of the emission site on the running durability of organic electroluminescent devices was examined. The fundamental device structure of MgIn/BeBq 2/TPD/MTDATA/ITO (…
Number of citations: 291 iopscience.iop.org
SH Jang, JW Park - Molecular Crystals and Liquid Crystals, 2007 - Taylor & Francis
Metal chelate complexes are often studied as a carrier transport material in OLEDs, because they have a good electron transport property. We have synthesized metal chelate …
Number of citations: 11 www.tandfonline.com
TJ Park, WS Jeon, JJ Park, SY Kim, YK Lee… - Applied physics …, 2008 - pubs.aip.org
Using a narrow band-gap fluorescent host material, bis (10-hydroxybenzo [h] quinolinato) beryllium complex, efficient red phosphorescent organic light emitting diodes (PHOLEDs) …
Number of citations: 98 pubs.aip.org
정효철, 강석우, 양가람, 이수지… - 한국공업화학회연구논문 …, 2014 - papersearch.net
Metalchelate complexes are often used as a carrier transport material in OLEDs, because they have a good carrier transport property. Many attempts have focused on metal chelate …
Number of citations: 0 papersearch.net
WS Jeon, TJ Park, KH Kim, R Pode, J Jang, JH Kwon - Organic Electronics, 2010 - Elsevier
We report simple red phosphorescent devices comprising single layer configuration using a tris[1-phenylisoqunolinato-C2,N]iridium (III) (Ir(piq) 3 ) dopant concentration as low as 1wt.% …
Number of citations: 41 www.sciencedirect.com
C Wu, S Tao, M Chen, FL Wong, Y Yuan… - Chemistry–An Asian …, 2013 - Wiley Online Library
In the deep red: A biscyclometalated deep-red phosphorescent dopant containing a new ancillary ligand, iridium (III) bis (1-phenylisoquinolinato-N, C 2′)(2-(benzo [d] oxazol-2-yl) …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.